methyl cyclohex-3-ene-1-carboxylate

CAS No.: 6493-77-2

Cat. No.: VC2410128

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6493-77-2 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | methyl cyclohex-3-ene-1-carboxylate |

| Standard InChI | InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 |

| Standard InChI Key | IPUNVLFESXFVFH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCC=CC1 |

| Canonical SMILES | COC(=O)C1CCC=CC1 |

Introduction

Chemical Structure and Properties

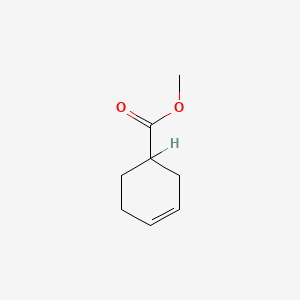

Methyl cyclohex-3-ene-1-carboxylate (CAS: 6493-77-2) is a cyclic ester characterized by a six-membered cyclohexene ring with a carboxylate methyl ester group. The compound features an unsaturated bond between C-3 and C-4 positions of the cyclohexene ring.

Physical and Chemical Properties

The compound is a white crystalline solid with a melting point of 31-33°C. Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methyl Cyclohex-3-ene-1-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Physical State (20°C) | White crystalline solid |

| Melting Point | 31-33°C |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable within pH 5-7 |

Structural Identifiers

The compound can be identified using various chemical notation systems as shown in Table 2.

Table 2: Structural Identifiers for Methyl Cyclohex-3-ene-1-carboxylate

| Identifier Type | Value |

|---|---|

| IUPAC Name | Methyl cyclohex-3-ene-1-carboxylate |

| InChI | InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 |

| InChIKey | IPUNVLFESXFVFH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCC=CC1 |

| CAS Number | 6493-77-2 |

Synthesis Methods

Several synthetic routes have been developed for the preparation of methyl cyclohex-3-ene-1-carboxylate, with each method offering specific advantages depending on the desired scale and purity.

Esterification of Cyclohexene Carboxylic Acid

The most common preparative method involves the esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid .

The reaction proceeds as follows:

-

Cyclohex-3-ene-1-carboxylic acid is combined with excess methanol

-

Catalytic amount of concentrated sulfuric acid is added

-

The mixture is refluxed overnight

-

After completion, the reaction mixture is worked up to isolate the ester

This method typically produces high yields of around 90% .

Diels-Alder Approach

An alternative synthetic route employs the Diels-Alder reaction between dienes and carboxylate esters. For example, allyl methacrylate can react with 2,3-dimethylbuta-1,3-diene under controlled temperatures (58-60°C under vacuum) to form structurally analogous cyclohexene carboxylates.

Industrial Production

Industrial manufacturing of this compound typically employs continuous flow reactors to ensure efficient mixing and consistent reaction conditions. Catalysts commonly used include sulfuric acid or p-toluenesulfonic acid to enhance reaction rates and yields. This approach is particularly suitable for large-scale production requirements.

Chemical Reactions

Methyl cyclohex-3-ene-1-carboxylate participates in various chemical transformations, making it a valuable intermediate in organic synthesis.

Oxidation Reactions

The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄). A key example is the conversion to 3-(methoxycarbonyl)hexanedioic acid through oxidative cleavage of the C=C bond, as demonstrated in the synthesis of (±)-methylcyclopentanone-3-carboxylate . This reaction typically proceeds with yields of approximately 86% and plays a crucial role in the formation of cyclopentanoid structures.

Reduction Reactions

Reduction of the ester moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), yielding 3-cyclohexene-1-methanol. The selective reduction of the ester group without affecting the C=C bond makes this transformation useful for the preparation of functionalized alcohols.

Hydrolysis

The ester undergoes hydrolysis in both acidic and basic conditions to regenerate 3-cyclohexene-1-carboxylic acid. Notably, enzymatic hydrolysis using specific esterases can result in the stereoselective formation of optically active products .

Biological Activity

Research has revealed several biological activities associated with methyl cyclohex-3-ene-1-carboxylate and its derivatives, suggesting potential applications in pharmaceutical development.

Enzymatic Interactions

The primary enzymatic target identified for this compound is E. coli esterase BioH. This interaction leads to the hydrolysis of the compound, resulting in the formation of (S)-3-cyclohexene-1-carboxylic acid, which is critical for further biochemical reactions and the synthesis of optically active compounds.

Antimicrobial Properties

Derivatives of cyclohexene compounds have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This activity has been attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Research indicates that this compound and its structural analogs can inhibit the production of pro-inflammatory cytokines in vitro. This finding suggests potential applications in the development of anti-inflammatory agents.

Applications in Scientific Research

Methyl cyclohex-3-ene-1-carboxylate serves multiple functions in various scientific and industrial applications.

Organic Synthesis

The compound functions as a key intermediate in organic synthesis, particularly in the preparation of complex molecules containing cyclohexene or cyclopentane rings. A notable example is its role in the synthesis of (±)-methylcyclopentanone-3-carboxylate, a precursor to sarkomycin derivatives with potential pharmacological importance .

Pharmaceutical Applications

In pharmaceutical research, methyl cyclohex-3-ene-1-carboxylate serves as a building block for drug development, particularly in the following areas:

Table 3: Pharmaceutical Applications of Methyl Cyclohex-3-ene-1-carboxylate

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Drug Development | Intermediate for pharmaceuticals | Used in the synthesis of various drug candidates |

| Chiral Synthesis | Production of enantiomerically pure substances | Enzymatic hydrolysis produces optically active compounds for pharmaceutical applications |

| Antimicrobial Research | Development of novel antibiotics | Derivatives show activity against bacterial strains |

| Anti-inflammatory Research | Development of anti-inflammatory agents | Inhibition of pro-inflammatory cytokines observed in vitro |

Chiral Intermediates

The compound serves as a valuable chiral building block due to its potential for enantioselective transformations. Efficient microbial resolution of racemic methyl cyclohex-3-ene-1-carboxylate has been achieved using newly identified Acinetobacter sp. JNU9335, making it an important chiral precursor for pharmaceutical compounds such as Edoxaban .

Spectroscopic Characterization

Comprehensive spectroscopic data is available for methyl cyclohex-3-ene-1-carboxylate, facilitating its identification and structural confirmation.

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns, with major fragments observed at m/z values of 81 (base peak), 80, 108, and 140 (molecular ion) . This distinctive pattern aids in confirming the compound's identity.

NMR Spectroscopy

¹H NMR spectroscopy shows characteristic signals for:

-

Olefinic protons of the cyclohexene ring (δ 5.5-6.2 ppm)

-

Methyl ester protons (singlet at approximately δ 3.7 ppm)

-

Methine proton at the carboxylate-bearing carbon

Comparison with Similar Compounds

Several structurally related compounds share similarities with methyl cyclohex-3-ene-1-carboxylate but exhibit distinct properties and reactivities.

Structural Analogs

Table 4: Comparison of Methyl Cyclohex-3-ene-1-carboxylate with Related Compounds

| Compound | Key Structural Difference | Distinctive Properties |

|---|---|---|

| 3-Cyclohexene-1-carboxylic acid | Lacks methyl ester group | Higher acidity, different solubility profile |

| Methyl cyclohex-2-ene-1-carboxylate | Double bond between C-2 and C-3 | Different reactivity pattern and spectroscopic properties |

| 3-Methylcyclohex-3-ene-1-carbaldehyde | Contains aldehyde instead of ester, additional methyl group | More reactive carbonyl group, different oxidation state |

| 6-Methylcyclohex-3-ene-1-carboxylic acid | Additional methyl group at C-6 position | Increased steric hindrance, potential for additional stereochemistry |

Chiral Variants

The compound exists in enantiomeric forms, with (1S)-cyclohex-3-ene-1-carboxylate (CAS: 68000-21-5) being of particular interest for stereoselective synthesis . This enantiomer demonstrates specific optical rotation values and potentially different biological activities compared to its racemic counterpart.

| Supplier | Purity | Package Size | Approximate Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | Not specified | 1 g | $36.70 |

| Various Suppliers | ≥97% | 10 g | $90-100 |

| Various Suppliers | >98.0% (GC) | 1-5 g | $96-322 |

Future Research Directions

Current literature suggests several promising areas for future research involving methyl cyclohex-3-ene-1-carboxylate:

-

Development of more efficient enzymatic resolution methods for obtaining enantiomerically pure forms

-

Further exploration of its antimicrobial and anti-inflammatory properties

-

Investigation of novel synthetic applications, particularly in pharmaceutical development

-

Optimization of sustainable and scalable synthetic methods

-

Exploration of potential applications in polymer chemistry and materials science

The compound's versatility and reactivity profile continue to make it a valuable subject for ongoing research across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume